
4-methoxy-1-methyl-5-(pyrrolidine-1-carbonyl)pyridin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-methoxy-1-methyl-5-(pyrrolidine-1-carbonyl)pyridin-2(1H)-one is a chemical compound that belongs to the class of pyridine derivatives. It is commonly referred to as MMPCP or Ro4-1284. This compound has gained significant attention in scientific research due to its potential as a pharmacological tool for studying the central nervous system (CNS).
Applications De Recherche Scientifique
Synthesis and Chemical Reactivity
Research on compounds with similar structural motifs to "4-methoxy-1-methyl-5-(pyrrolidine-1-carbonyl)pyridin-2(1H)-one" often focuses on synthesis methods and their potential applications in creating bioactive molecules or materials. For instance, studies have detailed synthetic routes involving the rearrangement of chlorinated pyrrolidin-2-ones to yield methoxylated pyrrolin-2-ones, compounds that serve as precursors for agrochemicals or medicinal chemistry applications (Ghelfi et al., 2003). Such synthetic strategies highlight the versatility of methoxy and pyrrolidine functional groups in facilitating complex molecular architectures.
Photophysical and Electrochemical Properties
The photophysical and electrochemical properties of pyridine derivatives, including methoxy-substituted compounds, have been extensively studied, offering insights into their potential applications in materials science. Research on methoxypyridine and morpholinopyridine compounds has revealed high fluorescence quantum yields in both solution and solid states, suggesting their utility as emissive materials in optoelectronic devices (Hagimori et al., 2019). Such studies underscore the importance of specific functional groups in modulating the optical properties of pyridine-based compounds.
Computational Studies
Computational studies complement experimental work by providing insights into the electronic structure, reactivity, and potential applications of compounds. For example, the synthesis, spectral analysis, and computational studies of novel pyridine derivatives have been conducted to explore their NLO (Non-Linear Optical) and thermodynamic properties, highlighting the role of methoxy and pyrrolidine groups in influencing these characteristics (Halim & Ibrahim, 2022).
Applications in Catalysis
Catalytic applications, particularly in the context of carbon-carbon bond formation and functional group transformations, are a significant area of interest. Research into the use of hydroxyproline derivatives, including methoxymethyl-pyrrolidine compounds, as ligands in chiral copper complexes for asymmetric synthesis demonstrates the utility of such motifs in catalysis (Leyendecker & Laucher, 1983).
Propriétés
IUPAC Name |
4-methoxy-1-methyl-5-(pyrrolidine-1-carbonyl)pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3/c1-13-8-9(10(17-2)7-11(13)15)12(16)14-5-3-4-6-14/h7-8H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVSSRABFJQGMTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=CC1=O)OC)C(=O)N2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methoxy-1-methyl-5-(pyrrolidine-1-carbonyl)pyridin-2(1H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

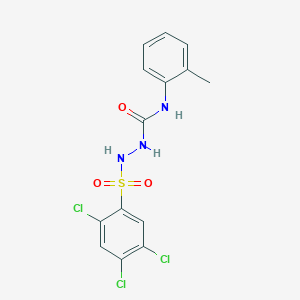

![[4-[[4-[(Z)-[3-[(4-fluorophenyl)methyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl]phenoxy]methyl]phenyl]boronic acid](/img/no-structure.png)
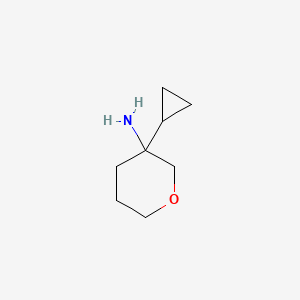
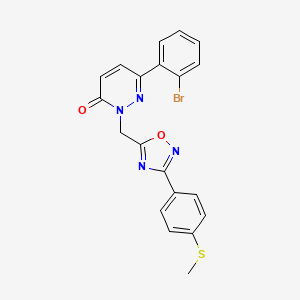
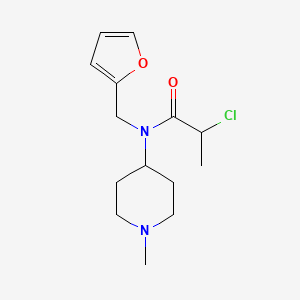
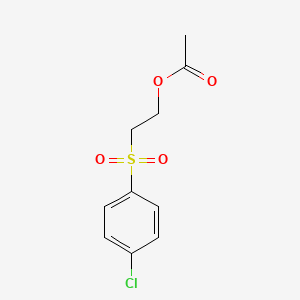

![2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-phenylacetamide](/img/structure/B2573258.png)
![1-(3-methoxypropyl)-9-methyl-4-oxo-N-(m-tolyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2573260.png)
![7-[(4-Fluorophenyl)methyl]-1,3-dimethyl-8-phenacylsulfanylpurine-2,6-dione](/img/structure/B2573262.png)
![N-(2-carbamoylphenyl)-7-(3-methoxypropyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2573264.png)
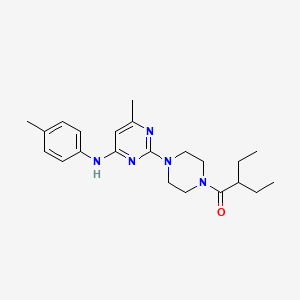
![N-(4-(tert-butyl)phenyl)-1-(pyridin-3-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2573266.png)